2-Pentenenitrile

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Pentenenitrile can be synthesized through various methods. One common method involves the reaction of butadiene with hydrogen cyanide in the presence of a catalyst. This process typically requires specific reaction conditions, such as controlled temperature and pressure, to ensure high yield and selectivity .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of reactants and the use of advanced catalysts to optimize the reaction efficiency. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Pentenenitrile undergoes various chemical reactions, including:

Addition Reactions: Due to its conjugated double bond, this compound can participate in addition reactions with reagents such as hydrogen, halogens, and hydrogen halides.

Oxidation and Reduction: It can be oxidized to form corresponding acids or reduced to form amines.

Substitution Reactions: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrogenation: Using hydrogen gas and a metal catalyst (e.g., palladium or nickel) to reduce this compound to pentanenitrile.

Halogenation: Reacting with halogens (e.g., chlorine or bromine) to form halogenated derivatives.

Hydrolysis: Using acidic or basic conditions to hydrolyze the nitrile group to form carboxylic acids.

Major Products Formed:

Pentanenitrile: Formed through hydrogenation.

Halogenated Derivatives: Formed through halogenation.

Carboxylic Acids: Formed through hydrolysis.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

2-Pentenenitrile is characterized by its conjugated double bond, which allows it to participate in various addition reactions. The compound has a boiling point of 127°C and a vapor pressure of 47 mmHg at 20°C, making it a liquid at room temperature. Its specific gravity is approximately 0.82, indicating that it is less dense than water. These properties facilitate its use in synthesis and chemical reactions.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis, particularly in the production of nitrogen-containing compounds. The compound can undergo cyanobutylation reactions with amines to produce alkylaminonitriles and bis-(3-alkylamino)dinitriles. This reaction has been documented to yield high conversion rates and selectivity when performed under optimal conditions:

| Reaction Conditions | Yield of Aminonitrile | Conversion Rate |

|---|---|---|

| No Water | 19.5% | 56.3% |

| 10% Water | 60.2% | 76.7% |

| 37% Water | 56.2% | 99% |

This data indicates that the presence of water significantly enhances both yield and conversion rates during the reaction process .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized to create compounds such as:

- Pentane-1,3-diamine : Used as a monomer and curing agent.

- Valeronitrile : An important building block for agrochemicals.

- Pyridine derivatives : Essential in the manufacture of agrochemicals and pharmaceuticals.

The versatility of this compound in synthesizing these compounds makes it valuable in drug development and production processes .

Agrochemical Applications

In the agrochemical industry, this compound is used to synthesize various herbicides and pesticides. The compound's reactivity allows for the formation of complex molecules that can enhance agricultural productivity by providing effective pest control solutions.

Polymer Production

The polymerization potential of this compound is another significant application area. It can polymerize in the presence of metals or metal compounds to form polymers with desirable properties for industrial applications. This capability makes it useful in producing materials with specific mechanical and thermal characteristics .

Case Study 1: Cyanobutylation Process

In a study focusing on the cyanobutylation of amines using this compound, researchers demonstrated that varying water content could optimize yields significantly. The study found that a reaction mixture containing approximately 37% water resulted in a yield of up to 72% for aminonitriles, showcasing the compound's utility in fine chemical synthesis .

Case Study 2: Synthesis of Valeronitrile

Another research project explored the synthesis of valeronitrile from this compound through a series of catalytic reactions. The process highlighted the efficiency of using this nitrile as a precursor for creating valuable agrochemical intermediates, further emphasizing its role in sustainable agricultural practices .

Wirkmechanismus

The mechanism of action of 2-Pentenenitrile involves its ability to undergo addition, substitution, and other reactions due to its conjugated double bond and nitrile group. These functional groups allow it to interact with various molecular targets and pathways, facilitating the formation of desired products in chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

Pentanenitrile: A saturated nitrile with similar applications but lacks the conjugated double bond.

Butanenitrile: A shorter-chain nitrile with different reactivity and applications.

Hexenenitrile: A longer-chain nitrile with similar reactivity but different physical properties.

Uniqueness of 2-Pentenenitrile: this compound’s conjugated double bond makes it more reactive and versatile compared to its saturated counterparts. This unique feature allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

2-Pentenenitrile, a nitrile compound with the chemical formula CHN, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, including toxicity, behavioral impacts, and antioxidant properties.

This compound is an unsaturated nitrile that can undergo various chemical reactions, making it significant in organic synthesis. Its structure allows for electrophilic activation, which can lead to diverse biological interactions.

Toxicological Profile

Research indicates that this compound exhibits varying degrees of toxicity depending on the dosage and exposure duration. A study conducted on rats showed that administration of cis-2-pentenenitrile resulted in behavioral changes indicative of vestibular dysfunction. The following table summarizes the observed effects based on dosage:

| Dosage (mmol/kg/day) | Behavioral Effects | Vestibular Dysfunction Rating |

|---|---|---|

| 0 | Control | 0-1 |

| 1.0 | No significant effects | 0-1 |

| 1.5 | Behavioral changes | 1-4 |

| 2.0 | Severe dysfunction | 3-4 |

The study found that doses as low as 1.5 mmol/kg/day led to observable vestibular dysfunction within 24 hours post-administration, while higher doses resulted in more pronounced effects and increased mortality rates among test subjects .

The mechanisms through which this compound exerts its biological effects are not fully understood but may involve metabolic pathways leading to the formation of reactive metabolites. These metabolites can interact with cellular components, potentially leading to oxidative stress and neurotoxicity. For instance, the compound has been noted to induce the activity of phase II detoxifying enzymes such as glutathione S-transferase and quinone reductase in various tissues, suggesting a protective antioxidant mechanism at lower doses .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. It has been shown to enhance the activity of several antioxidant enzymes:

| Antioxidant Enzyme | Effect | Tissues Affected |

|---|---|---|

| Glutathione S-transferase | Enhanced | Stomach, kidneys, lungs |

| Quinone reductase | Enhanced | Small intestine, urinary bladder |

| Glutathione peroxidase | Enhanced | Skin, kidneys |

These enhancements suggest that at certain concentrations, this compound may mitigate oxidative damage in tissues associated with cancer risk reduction .

Case Studies

A key study examined the vestibular toxicity of cis-2-pentenenitrile in rats over multiple dosing periods. The findings indicated a dose-dependent relationship between exposure levels and severity of vestibular dysfunction. Significant hyperactivity was observed in animals receiving higher doses (1.5 mmol/kg and above), correlating with increased vestibular rating scores .

Another investigation focused on the metabolic pathways activated by this compound exposure, revealing that it could activate nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator in cellular defense against oxidative stress .

Eigenschaften

CAS-Nummer |

13284-42-9 |

|---|---|

Molekularformel |

C5H7N |

Molekulargewicht |

81.12 g/mol |

IUPAC-Name |

pent-2-enenitrile |

InChI |

InChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3 |

InChI-Schlüssel |

ISBHMJZRKAFTGE-UHFFFAOYSA-N |

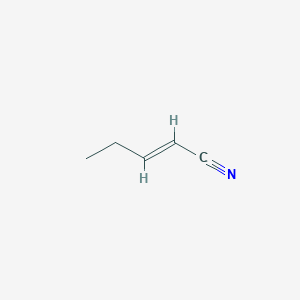

SMILES |

CCC=CC#N |

Isomerische SMILES |

CC/C=C/C#N |

Kanonische SMILES |

CCC=CC#N |

Siedepunkt |

234 °F at 760 mm Hg (NTP, 1992) |

Dichte |

0.82 at 39 °F (NTP, 1992) |

Flammpunkt |

73.8 °F (NTP, 1992) |

Key on ui other cas no. |

13284-42-9 26294-98-4 25899-50-7 |

Physikalische Beschreibung |

2-pentenenitrile is a clear yellow liquid. (NTP, 1992) Liquid |

Piktogramme |

Flammable; Acute Toxic |

Löslichkeit |

5 to 10 mg/mL at 66° F (NTP, 1992) |

Synonyme |

2-pentenenitrile 2-pentenenitrile, (E)-isomer 2-pentenenitrile, (Z)-isome |

Dampfdruck |

6 mm Hg at 77 °F ; 110 mm Hg at 122° F; 134 mm Hg at 158° F (NTP, 1992) |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.